2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group, linked to an acetamide moiety. The acetamide is further modified with a 3-(trifluoromethyl)phenyl group, while the indole’s 1-position is functionalized with a 2-(azepan-1-yl)-2-oxoethyl chain.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O4S/c26-25(27,28)18-8-7-9-19(14-18)29-23(32)17-36(34,35)22-15-31(21-11-4-3-10-20(21)22)16-24(33)30-12-5-1-2-6-13-30/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUFQAWPCOYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity. Its structure features an indole moiety, azepane ring, and a sulfonamide group, which are known to contribute to various pharmacological effects. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.5 g/mol. The compound is categorized as an indole derivative, which is significant due to the diverse biological activities associated with indole compounds.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O3S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 887225-53-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
- Antiviral Activity : Some studies have indicated potential antiviral properties, particularly against viral proteases.
Biological Activity
Research has shown that indole derivatives exhibit a wide range of biological activities, including:
- Anticancer Effects : Indole compounds have been explored for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal pathogens.
- Neuroprotective Effects : Certain indole derivatives have shown promise in neurodegenerative disease models by inhibiting pathways involved in neuronal death.
Case Studies
- Anticancer Activity :
- Antiviral Properties :
- Neuroprotection :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural features, and biological activities:
Key Structural and Functional Insights:
Azepane vs. Rigid Rings : The target compound’s azepane moiety distinguishes it from analogs with rigid substituents (e.g., adamantane in or biphenyl in ). Azepane’s flexibility may improve pharmacokinetic properties, such as membrane permeability or target engagement .
Sulfonyl Group : The sulfonyl linkage in the target compound and analogs (e.g., ) is critical for hydrogen bonding and electrostatic interactions, often enhancing binding to enzymes like COX-2 or kinases.
Trifluoromethyl Phenyl : The 3-(trifluoromethyl)phenyl group in the target compound and contributes to metabolic stability and hydrophobicity, a common strategy in drug design to prolong half-life.
Biological Activity Trends :
- COX-2 Inhibition : Compound 41’s low IC₅₀ (0.12 µM) highlights the efficacy of bis(trifluoromethyl)phenyl and sulfonyl groups in targeting inflammatory pathways .
- Antimalarial Activity : Compound 4f’s potency (IC₅₀ = 1.2 µM) correlates with electron-withdrawing groups (trifluoroacetyl, fluorostyryl), which may disrupt parasite metabolism .
Synthetic Accessibility :
- Yields vary significantly (37% for vs. 79% for ), influenced by steric hindrance (e.g., bulky substituents in ) or reaction optimization (e.g., TFAA-mediated acylation in ).
Q & A
Q. Critical Parameters :
- Temperature control during sulfonation to prevent decomposition.
- Solvent purity (anhydrous DMF) to avoid hydrolysis.
- Molar ratio optimization (1:1.2 for sulfonation) to maximize yield.
Q. Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Key Monitoring Technique |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | TLC (EtOAc/hexane 3:7) |
| Sulfonation | SO₂Cl₂, 0–5°C | FTIR (S=O stretch at 1350 cm⁻¹) |
| Amidation | HATU, DMF, RT | LC-MS for product confirmation |
Advanced: How can contradictory bioactivity data between enzyme inhibition assays and cell-based studies be resolved?
Methodological Answer:
Contradictions often arise from differences in membrane permeability, metabolic stability, or off-target effects. To address this:
Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion .
Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .
Off-Target Profiling : Employ broad-panel kinase or GPCR binding assays to identify unintended interactions .
Prodrug Optimization : Modify polar groups (e.g., esterify sulfonyl moieties) to enhance cellular uptake, followed by intracellular esterase activation .
Basic: Which spectroscopic and computational methods are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the azepane (δ 1.4–1.8 ppm, multiplet), indole (δ 7.2–8.1 ppm, aromatic), and trifluoromethyl (δ 119 ppm, 13C) groups .
- High-Resolution MS : Confirm molecular weight (observed m/z 467.58 vs. calculated 467.58) .
- FTIR : Identify sulfonyl (1350 cm⁻¹) and amide (1650 cm⁻¹) stretches .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR/IR spectra and compare with experimental data .
Advanced: What strategies optimize the compound’s selectivity for kinase targets over homologous isoforms?
Methodological Answer:
Crystal Structure Analysis : Resolve co-crystal structures with target kinases to identify key binding residues (e.g., ATP-binding pocket) .
Free Energy Perturbation (FEP) : Simulate the impact of azepane modifications on binding energy differences between isoforms .
Alanine Scanning Mutagenesis : Validate critical interactions (e.g., hydrogen bonds with hinge regions) .
Selectivity Screening : Test against panels of >100 kinases (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ ratios .
Basic: How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h; analyze degradation via HPLC .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for lyophilization) .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-PDA .
Q. Table 2: Stability Profile
| Condition | Test Method | Key Finding |
|---|---|---|
| pH 7.4, 37°C | HPLC | 95% intact after 24 h |
| 60°C, dry | TGA | No decomposition up to 220°C |
| UV exposure | LC-PDA | 10% degradation after 6 h |
Advanced: How can machine learning improve SAR studies for azepane and trifluoromethylphenyl modifications?
Methodological Answer:
Dataset Curation : Compile bioactivity data for 50+ analogs with variations in azepane ring size and substituent positions .
Feature Engineering : Use Mordred descriptors (e.g., logP, polar surface area) and 3D pharmacophore fingerprints .
Model Training : Apply Random Forest or Graph Neural Networks (GNNs) to predict IC₅₀ values against primary targets .
Synthetic Feasibility Scoring : Integrate retrosynthetic tools (e.g., ASKCOS) to prioritize synthesizable candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
